3-Hydroxycyclopentanecarboxylic acid
Overview
Description
3-Hydroxycyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O3 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds can inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
3-Hydroxycyclopentanecarboxylic acid may be involved in the inverted fatty acid β-oxidation pathway . This pathway is a versatile biochemical platform for biosynthesis by engineered microbial strains of numerous value-added chemicals from renewable carbon sources, including biomass-derived sugars .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have various effects on the cell, including inhibiting certain enzymes and altering cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 3-oxo-1-cyclopentanecarboxylic acid . This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3-Oxo-1-cyclopentanecarboxylic acid.
Reduction: 3-Hydroxycyclopentanol.
Substitution: Various substituted cyclopentanecarboxylic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxycyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Hydroxycyclopentanecarboxylic acid
- 3-Oxo-1-cyclopentanecarboxylic acid
- 3-Hydroxycyclohexanecarboxylic acid
Comparison: 3-Hydroxycyclopentanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-hydroxycyclopentanecarboxylic acid lacks the same spatial arrangement of functional groups, leading to different reactivity and applications.
Properties
IUPAC Name |
3-hydroxycyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing different stereoisomers of 2-amino-3-hydroxycyclopentanecarboxylic acid?
A1: The synthesis of specific stereoisomers is crucial in medicinal chemistry. Different stereoisomers of a molecule can exhibit drastically different biological activities. [] This is because biological systems, with their chiral nature (e.g., enzymes, receptors), often interact selectively with specific stereoisomers. Therefore, the ability to synthesize and isolate desired stereoisomers, as described in the paper for 2-amino-3-hydroxycyclopentanecarboxylic acid, is essential for developing drugs with improved efficacy and reduced side effects.
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